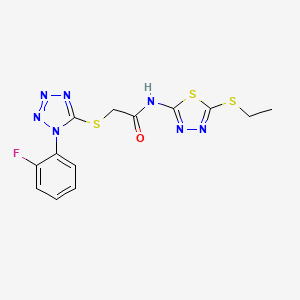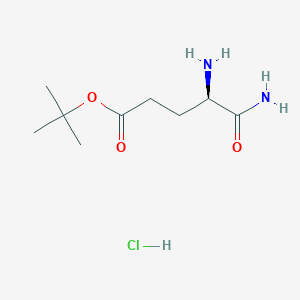
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with potential applications in various scientific fields. Its complex structure suggests it may exhibit diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves a multi-step organic synthesis process. Key steps may include:
The formation of 5-Chloro-6-hydroxypyridin-3-yl from appropriate precursors through chlorination and hydroxylation reactions.
The synthesis of the pyrrolidine moiety via cyclization reactions.
The coupling of the pyridinyl and pyrrolidine fragments through nucleophilic substitution or condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, large-scale synthesis likely involves optimization of reaction conditions to increase yield and purity, use of catalysts to enhance reaction rates, and implementation of robust purification techniques.
化学反応の分析
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: : Potential to introduce additional functional groups or modify existing ones.
Reduction: : Useful for altering the oxidation state of atoms within the molecule.
Substitution: : Reactions where atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The products depend on reaction conditions, but they may include modified derivatives of the original compound, such as those with altered functional groups or new substituents.
科学的研究の応用
Chemistry
Studying its reactivity to develop new synthetic methodologies.
Using it as a starting material or intermediate in complex organic syntheses.
Biology
Investigating potential biological activity, such as enzyme inhibition or receptor binding.
Exploring its use in biochemical assays or as a tool in molecular biology research.
Medicine
Assessing its therapeutic potential as a lead compound in drug discovery.
Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry
Use in the manufacture of fine chemicals or specialty compounds.
作用機序
Mechanism
The exact mechanism of action may vary depending on the specific application and biological target
Molecular Targets and Pathways
Enzymes: : Potential to inhibit or modulate enzymatic activity, affecting metabolic or signaling pathways.
Receptors: : Binding to cell surface or intracellular receptors, influencing cellular responses.
類似化合物との比較
Unique Features
This compound's unique structural elements, such as the combination of pyridinyl, pyrrolidinyl, and pyrimidinyl fragments, may confer distinct chemical and biological properties compared to similar compounds.
Similar Compounds
(5-Chloro-6-hydroxy-2-pyridinyl)(3-(6-fluoro-4-pyrimidinyl)oxy)pyrrolidin-1-yl)methanone: : Similar in core structure, with variations in substituents.
(6-Ethyl-5-fluoro-2-pyrimidinyl)(3-(4-pyridinyl)oxy)pyrrolidin-1-yl)methanone: : Shares the pyrimidinyl and pyrrolidinyl moieties but differs in the pyridinyl fragment.
Happy to dive deeper into any specific section or topic.
特性
IUPAC Name |
3-chloro-5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O3/c1-2-12-13(18)15(21-8-20-12)25-10-3-4-22(7-10)16(24)9-5-11(17)14(23)19-6-9/h5-6,8,10H,2-4,7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUXBZMPTQAJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)
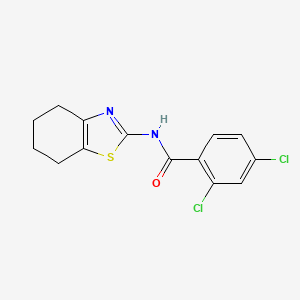
![N'-[(4-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2964130.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2964131.png)
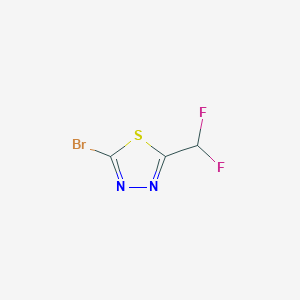
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2964138.png)
![4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2964140.png)
![1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B2964141.png)
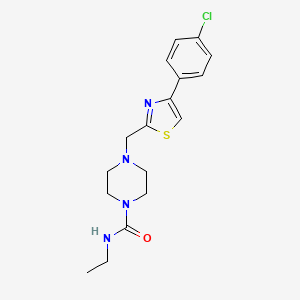
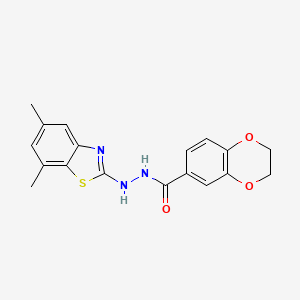
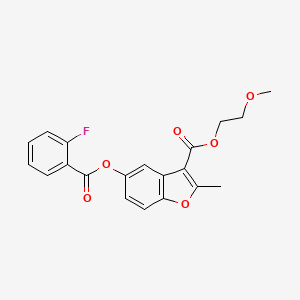
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B2964147.png)
